G3-C12 TFA is classified as a galectin-3-binding peptide. It is synthesized primarily for research purposes and has applications in cancer biology due to its ability to modulate the activity of galectin-3. This peptide has been studied extensively for its potential in therapeutic applications, particularly in targeting galectin-3 overexpressing tumors.
The synthesis of G3-C12 TFA is predominantly carried out through solid-phase peptide synthesis (SPPS). The process involves several key steps:
The specific sequence of G3-C12 includes amino acids that enhance its binding affinity to galectin-3, making it a valuable tool in cancer research .
The molecular structure of G3-C12 can be represented by its chemical formula, which includes various amino acids linked by peptide bonds. The InChI (International Chemical Identifier) string for G3-C12 provides detailed information about its structure:
This string encodes the specific arrangement of atoms within the molecule, highlighting its complexity and the presence of disulfide bonds that may be critical for its biological function .
G3-C12 does not typically undergo traditional chemical reactions like oxidation or reduction; instead, it participates in biological interactions. Its primary reaction involves binding to the carbohydrate recognition domain of galectin-3, which inhibits galectin-3's interaction with other ligands. This binding can affect various cellular processes, particularly those related to cancer metastasis and immune response modulation .
The mechanism of action for G3-C12 involves its binding affinity to galectin-3. Upon binding, G3-C12 inhibits the interaction between galectin-3 and its ligands, leading to decreased cell adhesion and migration—key factors in cancer metastasis. Additionally, G3-C12 can facilitate the internalization of therapeutic agents into cancer cells by exploiting the overexpression of galectin-3 on their surfaces . This targeted approach enhances drug delivery efficacy while potentially reducing side effects associated with systemic therapies.
G3-C12 TFA exhibits specific physical properties typical of peptides, including solubility in polar solvents like water due to its amino acid composition. Its chemical properties are defined by the presence of functional groups such as amines and carboxylic acids from the amino acids it comprises. These properties are crucial for its biological activity and stability during synthesis and application.
Key properties include:
The stability of G3-C12 has been tested under various conditions, confirming its robustness as a research tool .
G3-C12 TFA has significant applications in scientific research, particularly in oncology. Its main uses include:
G3-C12 TFA (trifluoroacetate salt) is a synthetic peptide with the sequence ANTPCGPYTHDCPVKR, originally identified through bacteriophage display technology. This peptide binds galectin-3 with high specificity, exhibiting a dissociation constant (Kd) of 88 nM [1] [5]. Unlike carbohydrate-based galectin inhibitors, G3-C12 shows no affinity for other galectin family members (e.g., galectin-1, -4, -8) or unrelated lectins, due to its unique interaction with the carbohydrate recognition domain (CRD) of galectin-3 [3] [7]. The peptide’s design leverages its ability to compete with the cancer-associated Thomsen-Friedenreich antigen (TFA), a disaccharide overexpressed in 90% of adenocarcinomas that naturally binds galectin-3 [3] [9]. This targeted disruption of galectin-3/TFA interactions underpins its therapeutic potential.
Table 1: Key Biophysical Properties of G3-C12 TFA
Property | Value | Significance |
---|---|---|
Amino Acid Sequence | ANTPCGPYTHDCPVKR | Determines galectin-3 specificity |
Molecular Weight | 1873.00 g/mol (TFA salt) | Impacts pharmacokinetics and delivery |
Dissociation Constant (Kd) | 88 nM | High-affinity binding to galectin-3 |
Solubility | ≥50 mg/mL in water | Facilitates in vitro and in vivo applications |
Galectin-3, a 30-kDa β-galactoside-binding protein, drives tumor progression through multifaceted mechanisms:
Galectin-3 is overexpressed in aggressive carcinomas, including:
Table 2: Galectin-3 Overexpression in Human Cancers
Cancer Type | Cell Lines/Models | Functional Consequences |
---|---|---|
Breast Carcinoma | MDA-MB-435, BT549 | 72% reduction in lung colonization with G3-C12 [9] |
Prostate Adenocarcinoma | PC-3, DU145 | 2.2× higher drug internalization vs. non-targeted therapy [6] |
Colorectal Cancer | HT-29, HCT116 | Selective targeting of galectin-3+ tumor cells [5] |
The dual targeting capability of G3-C12—simultaneously addressing cell-surface and intracellular galectin-3—provides a unique therapeutic advantage:
Cell Surface Targeting:G3-C12-modified drug conjugates (e.g., N-(2-hydroxypropyl)methacrylamide [HPMA] copolymers) bind membrane-associated galectin-3, enabling receptor-mediated endocytosis. This results in 2.2× higher cellular internalization compared to non-targeted polymers [2] [6].
Intracellular Mitochondrial Trafficking:Following internalization, chemotherapy-triggered stress (e.g., doxorubicin) causes galectin-3 accumulation in mitochondria. G3-C12 "hitchhikes" with this translocated galectin-3, delivering conjugated payloads directly to mitochondria. This sequential targeting concentrates drugs like D(KLAKLAK)2 (KLA) or camptothecin in organelles, inducing mitochondrial membrane depolarization, reactive oxygen species (ROS) generation, and cytochrome c release [6] [8].
Downregulation of Pro-Metastatic Pathways:G3-C12 suppresses galectin-3 expression (0.43× vs. controls) and inhibits tumor cell migration by disrupting galectin-3-mediated homotypic aggregation [2] [9]. In vivo, this reduces metastatic lung nodules by 52%–72% in breast cancer models [9].
Table 3: Therapeutic Outcomes of G3-C12-Drug Conjugates in Preclinical Studies
Conjugate | Cancer Model | Key Outcomes | Reference |
---|---|---|---|
G3-C12-HPMA-Doxorubicin | PC-3 prostate cancer | 2.2× higher apoptosis vs. non-targeted control | [2] |
G3-C12-HPMA-KLA | PC-3 prostate cancer | 80% mitochondrial disruption; 43.7% tumor growth inhibition | [6] |
P(OEGMA-co-CPT-co-G3-C12) | DU145 prostate cancer | Enhanced tumor accumulation; improved survival | [8] |
G3-C12 peptide alone | MDA-MB-231 breast cancer | 72% reduction in lung colonization | [9] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: